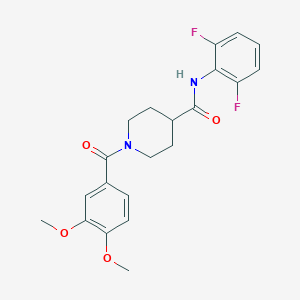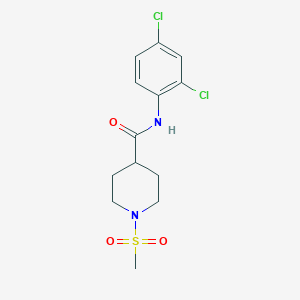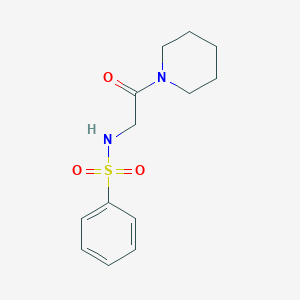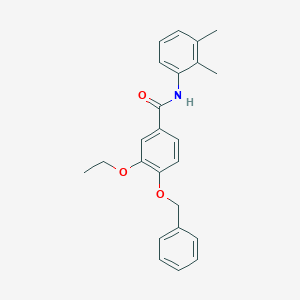![molecular formula C19H20ClN3OS B425094 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl 2-chlorophenyl ether](/img/structure/B425094.png)
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl 2-chlorophenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl 2-chlorophenyl ether is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl 2-chlorophenyl ether typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-benzyl-4-ethyl-4H-1,2,4-triazole with 2-(2-chlorophenoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl 2-chlorophenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Compounds with substituted nucleophiles
Wissenschaftliche Forschungsanwendungen
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl 2-chlorophenyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl 2-chlorophenyl ether involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
- 4-{[alkyl(or benzyl)sulfanyl]methyl}-5-methyl-2,4-dihydro-3H-pyrazole-3-ones
Uniqueness
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl 2-chlorophenyl ether is unique due to its specific structural features, such as the presence of the chlorophenoxyethyl group and the triazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H20ClN3OS |
|---|---|
Molekulargewicht |
373.9g/mol |
IUPAC-Name |
3-benzyl-5-[2-(2-chlorophenoxy)ethylsulfanyl]-4-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C19H20ClN3OS/c1-2-23-18(14-15-8-4-3-5-9-15)21-22-19(23)25-13-12-24-17-11-7-6-10-16(17)20/h3-11H,2,12-14H2,1H3 |
InChI-Schlüssel |
OJTCSYCAKCILBZ-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCCOC2=CC=CC=C2Cl)CC3=CC=CC=C3 |
Kanonische SMILES |
CCN1C(=NN=C1SCCOC2=CC=CC=C2Cl)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxy-5-methylphenyl)-2-[(phenylsulfonyl)amino]acetamide](/img/structure/B425011.png)


![2-[4-(2-methylphenoxy)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B425015.png)



![N-[4-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B425024.png)


![(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B425027.png)
![2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B425030.png)
![1-[(4-methylphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B425031.png)

